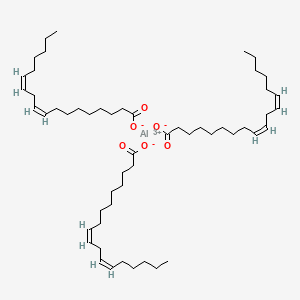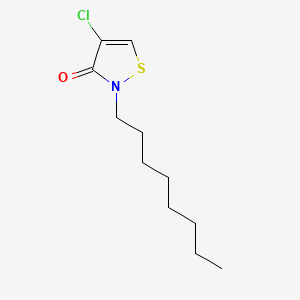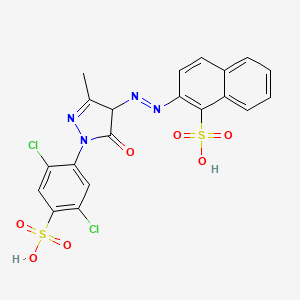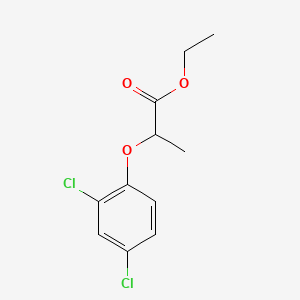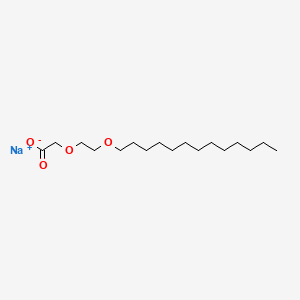
3-(2-(Benzyloxy)phenyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Phenylmethoxy)phenyl]oxetane is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(phenylmethoxy)phenyl]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular etherification, where a precursor molecule containing hydroxyl and halide groups undergoes cyclization to form the oxetane ring . Another approach involves the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an alkene and a carbonyl compound .
Industrial Production Methods
Industrial production of oxetane derivatives, including 3-[2-(phenylmethoxy)phenyl]oxetane, often relies on scalable cyclization reactions. These methods may involve the use of catalysts to enhance reaction efficiency and yield. For example, the use of rhodium-catalyzed O–H insertion and C–C bond-forming cyclization has been reported for the synthesis of functionalized oxetanes .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(phenylmethoxy)phenyl]oxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The phenylmethoxy group can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or other reduced species .
Aplicaciones Científicas De Investigación
3-[2-(phenylmethoxy)phenyl]oxetane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-[2-(phenylmethoxy)phenyl]oxetane exerts its effects involves the interaction of its oxetane ring with various molecular targets. The ring strain in the oxetane makes it reactive, allowing it to participate in ring-opening reactions that can lead to the formation of new bonds and structures . These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Oxetane: The parent compound with a simple four-membered ring.
3,3-Bis(chloromethyl)oxetane: A derivative with chloromethyl groups.
3,3-Bis(azidomethyl)oxetane: A derivative with azidomethyl groups.
Uniqueness
3-[2-(phenylmethoxy)phenyl]oxetane is unique due to the presence of the phenylmethoxy group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other oxetane derivatives .
Propiedades
Fórmula molecular |
C16H16O2 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
3-(2-phenylmethoxyphenyl)oxetane |
InChI |
InChI=1S/C16H16O2/c1-2-6-13(7-3-1)10-18-16-9-5-4-8-15(16)14-11-17-12-14/h1-9,14H,10-12H2 |
Clave InChI |
INNTUFGCCWAKOK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


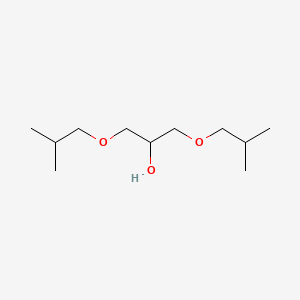
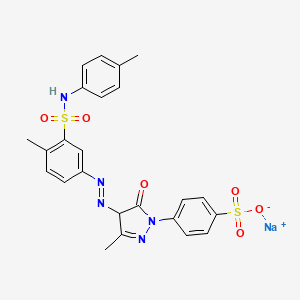
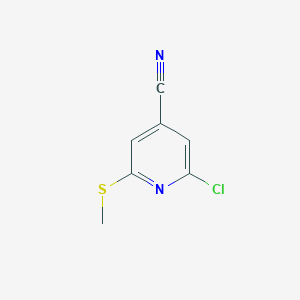
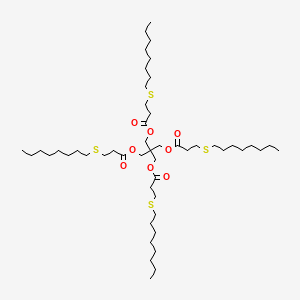
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)
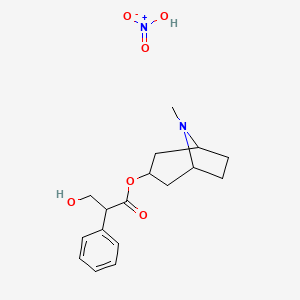
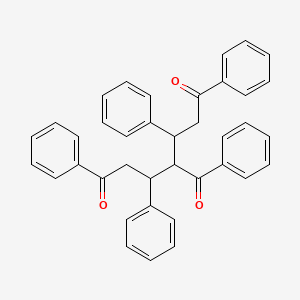

![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)
